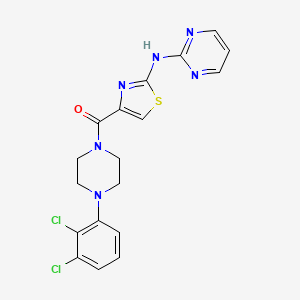

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N6OS/c19-12-3-1-4-14(15(12)20)25-7-9-26(10-8-25)16(27)13-11-28-18(23-13)24-17-21-5-2-6-22-17/h1-6,11H,7-10H2,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWTFFYPOLJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminopyrimidine with α-haloketones under basic conditions.

Coupling Reaction: The final step is the coupling of the piperazine intermediate with the thiazole intermediate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone: has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia and depression.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

Pathways Involved: It modulates pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters like serotonin and dopamine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from two key studies, focusing on structural variations, synthetic yields, and molecular properties.

Structural Analogues from Piperazine-Thiazole-Acetate Series ()

Compounds 10a , 10b , and 10c share a piperazine-thiazole backbone but differ in substituents and linker chemistry:

- Linker: All three compounds use an ethyl acetate ester linker between the piperazine and thiazole, unlike the methanone bridge in the target compound.

- Substituents: The thiazole is modified with a phenylureido group (e.g., 3-fluorophenyl in 10a, 3,5-dichlorophenyl in 10b), contrasting with the pyrimidinylamino group in the target.

- Yields : Synthetic yields for these analogs range from 87.7% to 90.4%, suggesting robust synthetic routes for piperazine-thiazole systems .

Piperazine-Heterocycle Hybrids ()

- Compound 21: Features a thiophene ring linked to piperazine via a methanone group, similar to the target compound’s linker. However, the substituent is a 4-(trifluoromethyl)phenyl group, which may confer distinct electronic and steric properties compared to the 2,3-dichlorophenyl group.

- Compound 5: Incorporates a pyrazole ring and a butanone linker, diverging significantly from the thiazole-methanone architecture of the target compound. The 4-(trifluoromethyl)phenyl group here highlights the role of fluorinated substituents in modulating bioavailability .

Key Research Findings and Implications

Substituent Effects: Chlorine atoms in the 2,3-dichlorophenyl group (target) vs. trifluoromethyl groups (21, 5) influence lipophilicity and metabolic stability.

Synthetic Efficiency: High yields (87–90%) for 10a–c suggest that piperazine-thiazole systems are synthetically accessible, though the target compound’s methanone linker may require optimized coupling conditions .

Biological Activity

The compound (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone, with the CAS number 1251551-44-6, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.3 g/mol. The structure features a piperazine ring substituted with a dichlorophenyl group and a thiazole-pyrimidine moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H16Cl2N6OS |

| Molecular Weight | 435.3 g/mol |

| CAS Number | 1251551-44-6 |

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro evaluations have shown that derivatives containing similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with piperazine substitutions demonstrated promising cytostatic effects in the NCI-60 cell line screening.

Key Findings:

- GI Values: Compounds related to this structure showed GI values indicating growth inhibition:

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or other cellular targets crucial for cancer cell proliferation. Computational predictions have suggested that these compounds may interact with various kinase receptors, enhancing their therapeutic potential .

Case Studies

-

Case Study on Antiproliferative Activity:

A study evaluated the antiproliferative effects of several thiazole-pyrimidine derivatives in comparison to the compound . The results indicated that modifications to the piperazine and thiazole moieties significantly influenced their effectiveness against cancer cell lines . -

ADME-Tox Predictions:

The ADME-Tox profiles of similar compounds suggest favorable absorption, distribution, metabolism, and excretion characteristics, which are essential for drug development. These predictions indicate a high probability of successful clinical translation for compounds structurally related to this compound .

Q & A

Q. Tables for Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Crystallographic Space Group | P21/c (monoclinic) | |

| HPLC Retention Index | Kovacs method (n-paraffin calibration) | |

| D3 Receptor IC₅₀ (2,3-Cl) | 12 nM (vs. 45 nM for 2,4-Cl analog) | |

| Metabolic Half-Life (Human) | 2.3 hrs (microsomal assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.